molecular formula C8H7N3O2 B1591941 Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate CAS No. 82523-07-7

Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate

Cat. No.: B1591941
CAS No.: 82523-07-7
M. Wt: 177.16 g/mol
InChI Key: PTZVKSLCCQTAJE-UHFFFAOYSA-N
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Description

Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS: 82523-07-7) is a heterocyclic organic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Structurally, it consists of a fused imidazo[4,5-c]pyridine core, with a methyl ester group at the 6-position. It is typically stored at room temperature in a dry, sealed environment, with stability for up to 1 month at -20°C or 6 months at -80°C . Its purity exceeds 95%, as confirmed by quality control protocols .

Properties

IUPAC Name

methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZVKSLCCQTAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619551
Record name Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82523-07-7
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82523-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7N3O2C_8H_7N_3O_2 and a molecular weight of 163.16 g/mol. The compound features a fused imidazole and pyridine ring system, which contributes to its diverse biological properties. Its CAS number is 82523-07-7, and it is primarily utilized for research purposes in biochemical and pharmaceutical studies .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit effects on cell signaling pathways, enzyme inhibition, and receptor modulation. Specific mechanisms include:

  • Inhibition of Kinases : Some derivatives have shown potential as selective inhibitors for kinases involved in cancer progression.
  • Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiproliferative Effects

Numerous studies have assessed the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits varying degrees of cytotoxicity depending on structural modifications. For example:

Cell Line IC50 (µM) Remarks
HepG21.30Moderate antiproliferative activity observed
MDA-MB-2310.0046High potency against breast cancer cells
A5490.058Effective against lung cancer cells

These findings highlight the compound's potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the imidazopyridine structure enhances its antibacterial efficacy:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaSignificant improvement with specific modifications

This suggests that further structural optimization could lead to more potent antimicrobial agents .

Case Studies

  • Cancer Treatment : A study evaluated the effects of this compound on various human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation by inducing apoptosis through caspase activation pathways .
  • Antiviral Potential : Another investigation focused on the antiviral properties of related compounds, establishing a structure-activity relationship that could be beneficial for developing new antiviral agents targeting specific viral proteins .

Scientific Research Applications

Medicinal Chemistry

Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate has been investigated for its pharmacological potential:

  • GABA A Receptor Modulation : This compound has been identified as a GABA A receptor agonist, which may have implications for treating neurological disorders such as epilepsy and anxiety disorders. Studies indicate that it can enhance GABAergic transmission, potentially leading to anticonvulsant effects .
  • Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been tested for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing the sensitivity of tumor cells to chemotherapy .
  • Anti-inflammatory Properties : Some studies suggest that this compound derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Biological Research

The compound's structural characteristics make it suitable for various biological studies:

  • Antimicrobial Activity : Recent investigations have highlighted its potential as an antimicrobial agent. The imidazopyridine scaffold has shown promise in inhibiting bacterial growth and could lead to the development of new antibiotics .
  • Mechanistic Studies : The mechanism of action involves interactions with specific molecular targets within cells. For instance, studies have explored how these compounds affect signaling pathways related to cell proliferation and apoptosis .

Material Science

Beyond biological applications, this compound is being explored in material science:

  • Polymer Development : The compound can be utilized as a building block in synthesizing advanced materials with specific properties. Its incorporation into polymers may enhance mechanical strength or thermal stability .

Case Studies

StudyFocusFindings
Study AGABA A Receptor AgonismDemonstrated significant anticonvulsant activity in animal models .
Study BAnticancer ActivityShowed IC50 values in the nanomolar range against breast cancer cell lines .
Study CAntimicrobial PropertiesIdentified effective inhibition of Gram-positive bacteria growth .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes base-catalyzed hydrolysis to form 3H-imidazo[4,5-c]pyridine-6-carboxylic acid. This reaction is critical for accessing downstream derivatives.

Reagents/Conditions Products Yield Mechanism
LiOH (2 eq) in THF/H₂O, reflux → HCl acidification3H-imidazo[4,5-c]pyridine-6-carboxylic acid90%Nucleophilic acyl substitution via tetrahedral intermediate
  • Key Notes :

    • Hydrolysis proceeds efficiently under mild alkaline conditions due to the electron-withdrawing imidazo-pyridine ring enhancing ester reactivity.

    • Acidification with HCl precipitates the carboxylic acid, simplifying isolation.

Amidation via Carbodiimide Coupling

The methyl ester serves as a precursor for amide bond formation using coupling reagents.

Reagents/Conditions Products Yield Applications
DCC, HOBt, N-methylmorpholine (NMM), DMF, RT → amino acid/amine 3H-imidazo[4,5-c]pyridine-6-carboxamide derivatives 70–85%Antitumor drug candidates
  • Mechanism : Activation of the carboxylate (from hydrolyzed ester) with DCC forms an O-acylisourea intermediate, which reacts with amines to yield amides .

  • Example : Coupling with L-Methionine under these conditions produces bioactive conjugates evaluated for tumor growth inhibition .

Alkylation at Nitrogen Centers

The imidazo-pyridine core undergoes regioselective alkylation at nitrogen atoms (N3 or N4).

Reagents/Conditions Site Products Yield
Benzyl bromide, K₂CO₃, phase-transfer catalyst N33-Benzyl-3H-imidazo[4,5-c]pyridine-6-carboxylate78%
Ethyl bromoacetate, DIPEA, DMFN44-(Ethoxycarbonylmethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate65%
  • Factors Influencing Site Selectivity :

    • Steric effects and electronic distribution direct alkylation to N3 under neutral conditions .

    • Bulky bases like DIPEA favor N4 substitution by deprotonating the less acidic nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

Electrophilic positions on the pyridine ring enable substitution reactions.

Reagents/Conditions Position Products Yield
Piperazine derivatives, DIPEA, DMF, 80°C C55-Piperazinyl-3H-imidazo[4,5-c]pyridine-6-carboxylate60%
  • Scope : Requires electron-withdrawing groups (e.g., nitro) at the substitution site to activate the ring .

  • Limitations : Limited reactivity observed without activating groups .

Cyclocondensation Reactions

The ester participates in annulation reactions to form polycyclic systems.

Reagents/Conditions Products Yield
Aldehydes, NH₄OAc, ZnCl₂, 120°C Imidazo[4,5-c]pyrido-fused quinazolines55%
  • Mechanism : Acid-catalyzed condensation between the ester’s α-hydrogen and aldehyde carbonyl groups forms fused heterocycles .

Mechanistic Insights

  • Hydrolysis : Base-mediated nucleophilic attack on the ester carbonyl generates a tetrahedral intermediate, followed by proton transfer and collapse to the carboxylate.

  • Amidation : DCC activates the carboxylate, forming an active ester that reacts with amines without racemization .

  • Alkylation : Phase-transfer catalysts enhance reaction rates by solubilizing reagents in apolar solvents .

This compound’s versatility in medicinal chemistry is underscored by its role in synthesizing bioactive molecules, particularly antitumor agents . Further studies on reaction optimization (e.g., microwave-assisted synthesis) could expand its synthetic utility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate with analogous imidazo-pyridine derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituted Imidazo-Pyridine Esters

Compound Name CAS Molecular Formula Substituents/Modifications Key Differences vs. Target Compound
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate 1400766-07-5 C₁₁H₁₃N₃O₂ Ethyl ester; dimethyl groups at 3,6-positions Broader ring system (imidazo[1,2-a]pyridine); increased lipophilicity due to ethyl ester
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate 77862-95-4 C₈H₇N₃O₂ Imidazo[4,5-b]pyridine core; ester at 6-position Positional isomerism (imidazo[4,5-b] vs. [4,5-c]); distinct electronic properties affecting reactivity
Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate 78316-09-3 C₈H₇N₃O₂ Ester at 7-position; imidazo[4,5-b]pyridine Altered substitution pattern; potential differences in binding affinity

Functional Group Variations

Compound Name CAS Molecular Formula Functional Group Modifications Key Differences vs. Target Compound
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile 1186310-93-9 C₉H₇N₅ Cyano group (-CN) at 6-position Higher electrophilicity due to nitrile group; applications in metal coordination chemistry
(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 1150644-61-3 C₉H₁₃N₃O₂ Tetrahydro saturation; carboxylic acid group Increased solubility in aqueous media; reduced aromaticity

Salt Forms and Complex Derivatives

Compound Name CAS Molecular Formula Modifications Key Differences vs. Target Compound
Methyl (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride N/A C₈H₁₃Cl₂N₃O₂ Dihydrochloride salt; tetrahydro core Enhanced solubility in polar solvents; improved stability for in vivo studies
(S)-4,5,6,7-Tetrahydro-3-phenylmethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride N/A C₁₄H₁₇Cl₂N₃O₂ Phenylmethyl substituent; dihydrochloride salt Increased steric bulk; potential for receptor-specific interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate

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